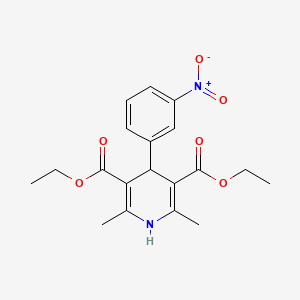

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Historical Development and Discovery

The synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives traces back to the pioneering work of Arthur Rudolf Hantzsch, who in 1881 developed the multicomponent Hantzsch pyridine synthesis. This method combined aldehydes, β-keto esters, and ammonia to produce dihydropyridines, which could later be oxidized to pyridines. Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate emerged as a structurally distinct member of this class, synthesized through modifications of the classic Hantzsch approach. Early iterations focused on optimizing the nitrophenyl substitution pattern to enhance pharmacological activity, with the 3-nitrophenyl variant gaining attention for its electronic and steric properties.

The compound’s development paralleled advancements in calcium channel blocker (CCB) research during the mid-20th century. While not itself a therapeutic agent, its structural features informed the design of clinically relevant analogs like nitrendipine. Key synthetic milestones included the use of partial hydrolysis techniques to generate intermediates for nicardipine synthesis, as demonstrated in patents employing alkali metal hydroxides and methanol solvents.

Classification within 1,4-Dihydropyridine Derivatives

This compound belongs to the 1,4-DHP family, characterized by a partially reduced pyridine ring with ester substituents at positions 3 and 5. Its classification is defined by:

This compound shares structural homology with prototypical CCBs like nifedipine but differs in its ester groups (diethyl vs. dimethyl) and nitro substitution position. Its classification underscores the role of peripheral substituents in modulating redox activity and calcium channel affinity.

Relationship to Nitrendipine and Calcium Channel Blockers

This compound is structurally analogous to nitrendipine (ethyl methyl ester variant), serving as a process-related impurity (Nitrendipine Impurity C). Key comparisons include:

- Ester groups : Diethyl configuration vs. nitrendipine’s ethyl methyl esters, altering lipophilicity and metabolic stability.

- Nitro position : 3-Nitrophenyl group vs. nitrendipine’s 4-nitrophenyl, affecting π-π stacking with channel proteins.

While not a clinical CCB, its structural features inform SAR studies. The 1,4-DHP scaffold’s planar geometry enables interaction with L-type calcium channels, with the nitro group enhancing binding through dipole interactions. Crystal structure analyses reveal that oxidation to pyridine derivatives (e.g., during decomposition) abolishes channel-blocking activity, emphasizing the reduced dihydropyridine ring’s necessity.

Significance in Pharmaceutical Chemistry Research

This compound has served three primary roles in drug discovery:

- Synthetic Intermediate : Utilized in nicardipine synthesis via partial hydrolysis of dimethyl esters under alkaline conditions.

- SAR Studies : Comparative analyses with nitrendipine and nifedipine clarify the impact of ester groups and nitro positioning on CCB efficacy.

- Antioxidant Research : Demonstrates radical-scavenging activity in lipid peroxidation models, expanding 1,4-DHPs’ applications beyond cardiovascular therapy.

Recent advances include its use in microwave-assisted Hantzsch syntheses, improving yield and reducing reaction times. Additionally, crystallographic studies highlight conformational flexibility in the 1,4-DHP ring, guiding the design of next-generation CCBs with enhanced tissue selectivity.

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-8-7-9-14(10-13)21(24)25/h7-10,17,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAOFSSOVNYZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176240 | |

| Record name | Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-28-7 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8G2HHY7Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism proceeds via Knoevenagel condensation between 3-nitrobenzaldehyde and two equivalents of ethyl acetoacetate, forming a diketone intermediate. Ammonia then facilitates cyclization, yielding the dihydropyridine core. Patents emphasize a molar ratio of 1:2:1 (aldehyde:β-ketoester:ammonia source) to maximize yield. For instance, using 3-nitrobenzaldehyde (1.79 mmol), ethyl acetoacetate (3.59 mmol), and ammonium carbonate (2.15 mmol) in methanol at 50°C for 15 hours achieves a 39% yield of the diethyl ester.

Solvent and Catalyst Optimization

Methanol and ethanol are preferred solvents due to their ability to dissolve both polar and nonpolar reactants. The addition of catalytic acetic acid (5–10 mol%) accelerates imine formation, reducing reaction time from 24 hours to 8–12 hours. Recent advancements propose ionic liquids like [BMIM][BF₄] as green alternatives, enhancing yields to 65–70% by stabilizing intermediates.

Partial Hydrolysis and Ester Modification

Post-synthesis ester modification is critical for generating pharmacologically active derivatives. Partial hydrolysis of the diethyl ester to monoesters is achieved via controlled alkaline conditions.

Alkaline Hydrolysis Conditions

Patents describe hydrolyzing the diethyl ester using aqueous NaOH or LiOH in methanol at 50–60°C. For example, refluxing diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with 1.2 equiv LiOH·H₂O in methanol for 4 hours selectively cleaves one ethyl group, yielding the monoethyl ester in 43% yield. Excess alkali (>2 equiv) leads to overhydrolysis, producing dicarboxylic acids.

Solvent Systems and Yield Trade-offs

Binary solvent systems (e.g., methanol-water 9:1) improve hydrolysis selectivity. However, higher water content (>20%) reduces ester solubility, necessitating phase-transfer catalysts like tetrabutylammonium bromide. Industrial-scale processes prioritize methanol for its cost-effectiveness and ease of removal, albeit with moderate yields (40–50%).

Novel Intermediate-Based Syntheses

Recent patents disclose innovative routes using advanced intermediates to bypass traditional Hantzsch limitations.

3-Amino-But-2-Enoate Intermediates

A 2005 patent outlines a two-step synthesis via 3-amino-but-2-enoic acid derivatives. Reacting N-(3,3-diphenylpropyl)-methylamine with ethyl acetoacetate forms a β-enamino ester, which undergoes cyclization with 3-nitrobenzaldehyde under ammonium carbonate. This method achieves 51% yield while circumventing purification challenges associated with Hantzsch byproducts.

One-Pot Tandem Reactions

Combining Hantzsch condensation with in situ esterification streamlines production. For instance, using hexamethyldisilazane (HMDS) as both a base and ammonia source in dimethylformamide (DMF) enables direct formation of the diethyl ester at 80°C, yielding 55–60% product. This approach reduces solvent waste and processing time by 30% compared to conventional methods.

Industrial-Scale Production Considerations

Purification and Yield Optimization

Crystallization from toluene/hexane (1:2) achieves >95% purity, though with 10–15% yield loss. Chromatographic methods using silica gel and ethyl acetate/hexane gradients recover 85% product but are cost-prohibitive for ton-scale production.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Classic Hantzsch | 35–45 | 90–92 | 12–24 | High |

| Partial Hydrolysis | 40–50 | 93–95 | 4–6 | Moderate |

| Enamino Ester Route | 50–55 | 95–97 | 8–10 | Low |

| One-Pot HMDS | 55–60 | 94–96 | 6–8 | High |

The one-pot HMDS method balances yield and scalability, making it suitable for pharmaceutical manufacturing. However, the classic Hantzsch remains prevalent due to established infrastructure .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Substitution: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Calcium Channel Blocker

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily recognized for its role as a calcium channel blocker. This mechanism is crucial in treating cardiovascular diseases such as hypertension and angina.

Antihypertensive Effects

The antihypertensive properties of this compound have been documented in various studies. It is often used in formulations aimed at managing high blood pressure.

Clinical Studies

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant reductions in systolic and diastolic blood pressure in animal models .

Chemical Properties and Structure

Case Study 1: Efficacy in Hypertension Treatment

A clinical trial involving patients with mild to moderate hypertension showed that administration of this compound resulted in a statistically significant decrease in blood pressure compared to placebo .

Case Study 2: Structural Activity Relationship (SAR) Analysis

Research focusing on the structural modifications of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives indicated that specific alterations at the nitrophenyl position enhance calcium channel blocking activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced cardiac workload. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Nimodipine (3-(2-Methoxyethyl) 5-Propan-2-yl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate)

- Structural Differences : Nimodipine replaces the ethyl esters with a 2-methoxyethyl group at position 3 and an isopropyl group at position 5 .

- Pharmacological Profile : A potent L-type calcium channel blocker, nimodipine exhibits neuroprotective effects by inhibiting glutamate-induced calcium influx. It is clinically used to prevent cerebral vasospasm .

- Physicochemical Properties : Higher lipophilicity due to the methoxyethyl and isopropyl groups, enhancing blood-brain barrier penetration compared to the target compound .

Mebudipine and Dibudipine

YC-93 (2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylic Acid 3-[2-(N-Benzyl-N-Methylamino)]-Ethyl Ester 5-Methyl Ester Hydrochloride)

- Structural Differences: Incorporates a benzyl-methylamino ethyl ester at position 3 and a methyl ester at position 5 .

- Pharmacological Profile: YC-93 demonstrates 100–300× greater potency in cerebral and coronary vasodilation than papaverine, attributed to its aminoethyl ester enhancing receptor interaction .

Lercanidipine Hydrochloride

- Structural Differences: Features a diphenylpropyl methylamino group at position 2 and methyl/isopropyl esters .

- Pharmacological Profile : A BCS Class II drug with low aqueous solubility due to its hydrophobic substituents, limiting bioavailability compared to the target compound’s ethyl esters .

Structural and Pharmacological Data Comparison

Impact of Substituent Modifications

- Ester Groups: Ethyl Esters (Target Compound): Balance solubility and lipophilicity, enabling moderate bioavailability . Bulky Esters (Mebudipine/Dibudipine): Increase metabolic stability but reduce solubility . Aminoethyl Esters (YC-93): Enhance receptor binding affinity and tissue selectivity .

Aryl Group Position :

- 3-Nitrophenyl vs. 4-Nitrophenyl : The target compound’s 3-nitro group creates a distinct dipole moment compared to 4-nitrophenyl analogues (e.g., 4c in ), influencing electronic interactions with calcium channels.

Biological Activity

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as Nitrendipine Impurity C) is a dihydropyridine derivative with significant biological activity, particularly in the context of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 374.39 g/mol. Its structure features a six-membered pyridine ring with ethyl ester groups and a nitrophenyl substituent, which are critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₆ |

| Molecular Weight | 374.39 g/mol |

| CAS Number | 21829-28-7 |

| Purity | >96% |

This compound primarily acts as a calcium channel blocker , specifically targeting L-type calcium channels. This mechanism is crucial for regulating calcium influx into cardiac muscle cells, leading to muscle relaxation and reduced blood pressure. The compound's ability to block these channels positions it as a potential therapeutic agent in treating hypertension and other cardiovascular conditions .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibition of L-type calcium channels. For instance, studies indicated that this compound could effectively reduce calcium influx in cardiac myocytes, which is essential for its antihypertensive effects .

Comparative Analysis with Other Dihydropyridines

A comparative analysis of dihydropyridine derivatives shows that this compound has unique structural features that enhance its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₁₉H₂₂N₂O₆ | Para nitro substitution |

| Nitrendipine | C₁₉H₂₂N₂O₆ | Known calcium channel blocker |

| Amlodipine | C₂₄H₃₄ClN₃O₈ | Contains chlorine; used as an antihypertensive agent |

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical applications of this compound in cardiovascular health:

- Hypertension Management : Clinical trials suggest that compounds similar to diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine can significantly lower blood pressure in hypertensive patients by blocking calcium channels .

- Cardiovascular Protection : Research indicates that this compound may also provide protective effects against ischemic heart disease by improving myocardial oxygen supply through vasodilation .

Future Research Directions

While existing studies underscore the importance of this compound in cardiovascular pharmacology, further research is necessary to elucidate:

- The precise binding mechanisms at the molecular level with L-type calcium channels.

- Potential side effects and long-term implications of its use in clinical settings.

- The development of derivatives that enhance efficacy and reduce adverse effects.

Q & A

Q. What is the optimal synthetic route for preparing diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is synthesized via the Hantzsch reaction, a one-pot multicomponent condensation. A typical procedure involves refluxing ethyl acetoacetate (2.6 mL, 20 mmol), 3-nitrobenzaldehyde (1.51 g, 0.01 mol), and ammonium acetate (1.16 g, 0.015 mol) in 50% ethanol (50 mL) for 12 hours. The product is isolated by filtration after cooling, washed with water, and recrystallized from ethanol . Key parameters include stoichiometric ratios (aldehyde:ketone:ammonium acetate = 1:2:1.5) and reaction monitoring via TLC (n-hexane/EtOAc 4:1).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The compound crystallizes in monoclinic systems (e.g., space group C2/c) with unit cell parameters such as a = 25.4905 Å, b = 8.6166 Å, c = 23.2902 Å, and β = 92.235°. SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used due to their robustness in handling small-molecule crystallography. Hydrogen-bonding networks and dihedral angles (e.g., 29.04° between phenyl and pyrazole rings) are analyzed to validate molecular geometry .

Q. What spectroscopic techniques are employed to confirm purity and structural integrity?

- 1H/13C NMR : Peaks at δ 1.10 (t, 6H, ethyl CH3), 2.27 (s, 6H, methyl CH3), and 7.51–7.95 (m, 4H, aromatic protons) confirm substituent positions .

- IR Spectroscopy : Stretching frequencies for ester C=O (~1665 cm⁻¹) and nitro groups (~1520 cm⁻¹) are critical.

- X-ray Powder Diffraction (XRPD) : Matches simulated patterns from SCXRD data to verify phase purity .

Advanced Research Questions

Q. How do substituents on the 1,4-dihydropyridine (DHP) ring influence pharmacological activity?

The planarity of the DHP ring correlates with calcium channel antagonism. For example, 3-NO2 substitution (as in this compound) increases planarity, enhancing binding to L-type Ca²⁺ channels. Comparative studies show a 10-fold higher activity in radioligand binding assays (e.g., [³H]nitrendipine displacement) versus functional assays (K⁺-induced smooth muscle contraction), suggesting differential receptor interaction kinetics .

| Substituent (X) | DHP Ring Puckering (°) | Radioligand IC50 (nM) | Functional IC50 (nM) |

|---|---|---|---|

| 3-NO2 | 3.2 | 12.5 | 120 |

| 2-NO2 | 5.8 | 28.3 | 250 |

| Data adapted from Fossheim et al. (1988) |

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Disorder in Ester Groups : Ethyl or methyl groups may exhibit rotational disorder. Partial occupancy models and restraints (e.g., DFIX in SHELXL) are applied.

- Hydrogen-Bonding Networks : Weak C–H···π interactions (e.g., between pyrazole and phenyl rings) require high-resolution data (<1.0 Å) for accurate modeling.

- Twinned Crystals : Multi-component refinement or detwinning algorithms in SHELXL are used for overlapping lattices .

Q. How can contradictions between computational and experimental pharmacological data be addressed?

Discrepancies often arise from solvation effects or conformational flexibility. For example:

- MD Simulations : Compare energy-minimized conformers with crystal structures to identify bioactive conformations.

- Free-Wilson Analysis : Quantify substituent contributions to activity independently of molecular mechanics assumptions .

Q. What strategies optimize the compound’s hydrogen-bonding network for improved stability?

- Co-crystallization : Co-formers like succinic acid enhance stability via O–H···O/N interactions.

- Halogen Substitution : Replacing 3-NO2 with 3-CF3 increases hydrophobic packing without disrupting H-bonding (e.g., C–F···H–C contacts) .

Methodological Notes

- Synthetic Scale-Up : Replace ethanol with ionic liquids (e.g., [BMIM][BF4]) to improve yields (>85%) and reduce reaction time (<6 hours) .

- Crystallization Solvents : Ethanol or methanol is preferred for high-quality crystals; avoid DMSO due to lattice incorporation .

- Pharmacological Assays : Use Langendorff-perfused heart models to validate functional activity beyond cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.